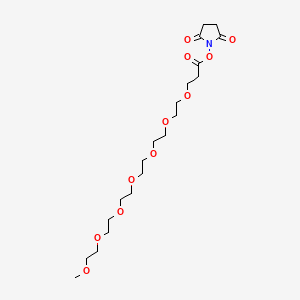![molecular formula C28H37N5O4S B609368 L-erythro-2-Hexulose, 1,4-anhydro-3,5,6-trideoxy-3-[[[1-[[4-[2-(4-methyl-1-piperazinyl)-4-thiazolyl]benzoyl]amino]cyclohexyl]carbonyl]amino]- CAS No. 1021423-50-6](/img/structure/B609368.png)
L-erythro-2-Hexulose, 1,4-anhydro-3,5,6-trideoxy-3-[[[1-[[4-[2-(4-methyl-1-piperazinyl)-4-thiazolyl]benzoyl]amino]cyclohexyl]carbonyl]amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MV061194 is a potent and selective cathepsin K (Cat K) inhibitor.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Studies
- The compound 6-azido- and 6-amino-2,3,6-trideoxy-D-erythro-hexose and its derivatives, closely related to L-erythro-2-Hexulose, have been synthesized for further chemical studies. These compounds have potential applications in carbohydrate chemistry and pharmaceutical research (Canas-Rodriguez & Tobed, 1977).
Degradation Studies
- Research on 1-deoxy-D-erythro-hexo-2,3-diulose, a structurally similar compound to L-erythro-2-Hexulose, highlights its role as a reactive intermediate in Maillard chemistry of hexoses. Understanding its degradation in the presence of amino acids like L-alanine could be vital in food chemistry and the study of aging processes in organic materials (Voigt et al., 2010).
Chemical Transformations
- Synthesis studies involving branched-chain sugars, including derivatives of 2,3,6-Trideoxy-3-C,4-O-dimethyl-3-nitro-D-arabino-hexopyranose, provide insights into the chemical transformations of L-erythro-2-Hexulose derivatives. These studies are crucial for developing new synthetic pathways in carbohydrate chemistry (Yoshimura, Matsuzawa & Funabashi, 1978).
Potential Pharmaceutical Applications
- Research into the synthesis of methyl esters of N-Protected-O- or -S-(4,6-di-O-acetyl-2,3-dideoxy-D-erythro-hex-2-enopyranosyl)-L-serine, -L-threonine and -L-cysteine provides a foundation for potential pharmaceutical applications of L-erythro-2-Hexulose derivatives. These compounds could be key in developing new drugs or studying biological interactions of carbohydrates (Liberek & Smiatacz, 2000).
Biological Relevance
- The synthesis of nucleoside antibiotics involves derivatives of L-erythro-2-Hexulose. This highlights the compound's relevance in studying and developing antibiotics, an essential aspect of pharmaceutical research (Watanabe, Goody & Fox, 1970).
Eigenschaften
CAS-Nummer |
1021423-50-6 |
|---|---|
Molekularformel |
C28H37N5O4S |
Molekulargewicht |
539.7 |
IUPAC-Name |
N-[1-[(2-ethyl-4-oxooxolan-3-yl)carbamoyl]cyclohexyl]-4-[2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-yl]benzamide |
InChI |
InChI=1S/C28H37N5O4S/c1-3-23-24(22(34)17-37-23)30-26(36)28(11-5-4-6-12-28)31-25(35)20-9-7-19(8-10-20)21-18-38-27(29-21)33-15-13-32(2)14-16-33/h7-10,18,23-24H,3-6,11-17H2,1-2H3,(H,30,36)(H,31,35) |
InChI-Schlüssel |
BXZBNVSSBNQNPK-BJKOFHAPSA-N |
SMILES |
CCC1C(C(=O)CO1)NC(=O)C2(CCCCC2)NC(=O)C3=CC=C(C=C3)C4=CSC(=N4)N5CCN(CC5)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
MV-061194; MV 061194; MV061194 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















